![molecular formula C18H15ClF3N3OS B2522416 5-chloro-3-((Z)-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-5-yl}methylidene)-1H-indol-2-one CAS No. 2067643-77-8](/img/structure/B2522416.png)
5-chloro-3-((Z)-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-5-yl}methylidene)-1H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-chloro-3-((Z)-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-5-yl}methylidene)-1H-indol-2-one is a synthetic organic molecule that attracts attention for its potential applications in various scientific research areas. Its complex structure suggests it might exhibit a unique combination of chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step processes:
Formation of the thiazole ring: : This can be achieved by condensing thiourea with appropriate α-haloketones.
Introduction of the piperidine ring: : Subsequent substitution of the thiazole with 4-(trifluoromethyl)piperidine under basic conditions.
Construction of the indole core: : This can be synthesized via a Fischer indole synthesis from phenylhydrazine and 2-chloroacetophenone.
Final coupling reaction: : The indole derivative is then reacted with the thiazole derivative using suitable bases and solvents to yield the target compound.
Industrial Production Methods
Scaling up for industrial production would likely require optimization of each step to maximize yield and minimize side reactions. Catalysts and solvents would be selected based on availability, cost, and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : Undergoing oxidative reactions, potentially forming N-oxide derivatives.
Reduction: : Reduction reactions might yield simpler derivatives or aid in dechlorination.
Substitution: : Nucleophilic substitution reactions, especially at the chloro group or other reactive centers in the molecule.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Lithium aluminum hydride, palladium on carbon with hydrogen gas.
Substitution: : Alkyl halides for N-alkylation, aryl halides for arylation reactions using palladium catalysts.
Major Products
Oxidation products: : N-oxides and hydroxylated derivatives.
Reduction products: : Dechlorinated and deoxygenated analogs.
Substitution products: : Alkylated and arylated variants.
Wissenschaftliche Forschungsanwendungen
This compound finds significant applications across diverse fields:
Chemistry: : Used in the study of novel reaction mechanisms and synthesis of complex organic molecules.
Medicine: : Investigated for its potential therapeutic effects, possibly as an anti-inflammatory or anticancer agent due to the presence of bioactive moieties.
Wirkmechanismus
The mechanism by which 5-chloro-3-((Z)-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-5-yl}methylidene)-1H-indol-2-one exerts its effects is complex:
Molecular targets: : Likely interacts with enzymes or receptors containing nucleophilic sites.
Pathways involved: : May modulate signal transduction pathways involving kinases or phosphatases due to its potential binding sites.
Vergleich Mit ähnlichen Verbindungen
Comparison
5-chloro-3-((Z)-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-2-yl}methylidene)-1H-indol-2-one: : The trifluoromethyl piperidine substitution at the indole moiety makes it unique compared to other compounds.
Other similar compounds
3-(2-(4-(trifluoromethyl)piperidino)-1,3-thiazol-5-yl)-1H-indol-2-one
5-chloro-3-(1,3-thiazol-2-yl)-1H-indol-2-one
Uniqueness
The specific substitution pattern and the presence of multiple reactive centers make it unique, potentially contributing to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
(3Z)-5-chloro-3-[[2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-thiazol-5-yl]methylidene]-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF3N3OS/c19-11-1-2-15-13(7-11)14(16(26)24-15)8-12-9-23-17(27-12)25-5-3-10(4-6-25)18(20,21)22/h1-2,7-10H,3-6H2,(H,24,26)/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCMFGWMWZQALR-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=NC=C(S2)C=C3C4=C(C=CC(=C4)Cl)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(F)(F)F)C2=NC=C(S2)/C=C\3/C4=C(C=CC(=C4)Cl)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
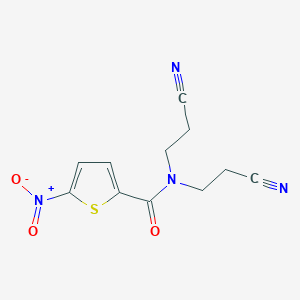
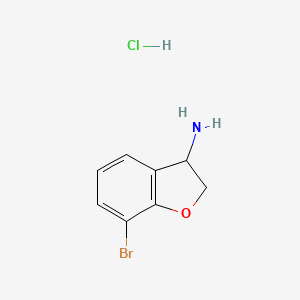
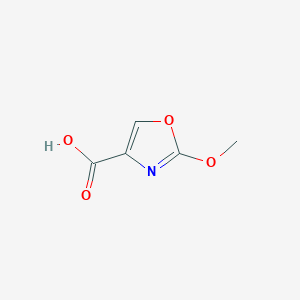
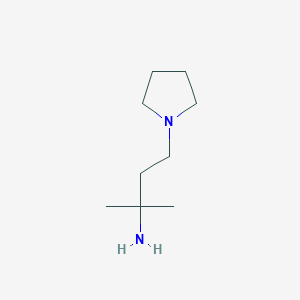
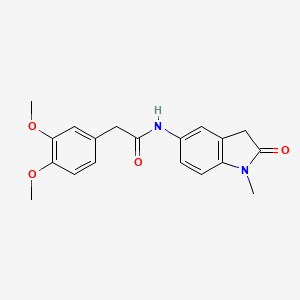
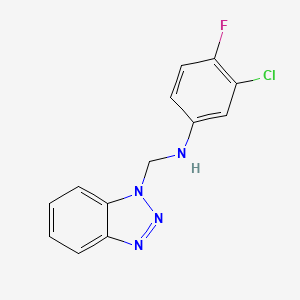
![Ethyl 4-[2-(6-chloropyridine-3-carbonyl)oxyacetyl]piperazine-1-carboxylate](/img/structure/B2522342.png)
![N-cyclohexyl-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2522345.png)
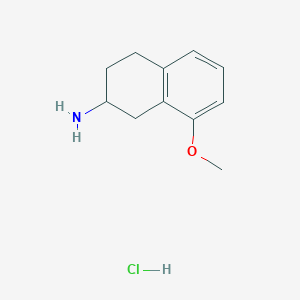
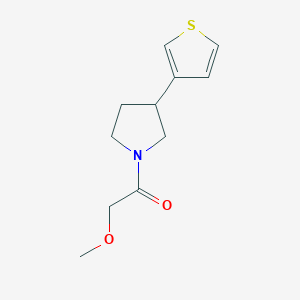
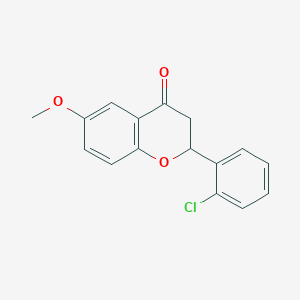
![1-(3,4-dichlorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2522350.png)
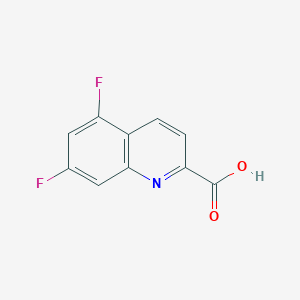
![2-{[1-(3-Fluoro-4-methoxybenzenesulfonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B2522355.png)
